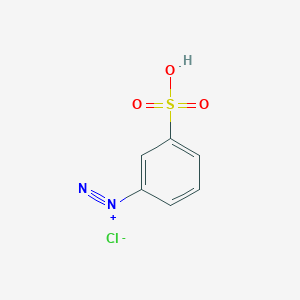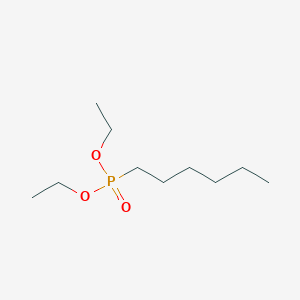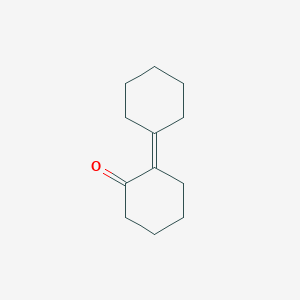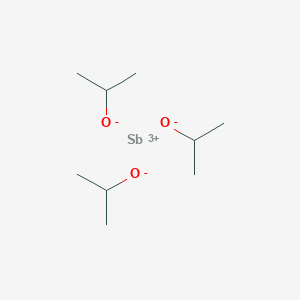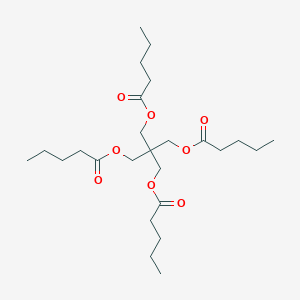
Pentaerythritol tetravalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaerythritol tetravalerate (PETN) is a nitrate ester compound that has been used in various scientific research applications. PETN has a high explosive power and is commonly used in military and industrial applications. However, its unique properties have also made it useful in scientific research.
Scientific Research Applications
Pentaerythritol tetravalerate has been used in various scientific research applications, including as a model compound for studying the properties of nitrate ester explosives. Pentaerythritol tetravalerate has also been used as a tool for studying the effects of explosive shock waves on biological systems. Additionally, Pentaerythritol tetravalerate has been used in the development of new explosives and propellants.
Mechanism Of Action
Pentaerythritol tetravalerate exerts its effects through the release of nitric oxide (NO) upon detonation. NO is a potent vasodilator and has been shown to have various physiological effects. Pentaerythritol tetravalerate also produces shock waves upon detonation, which can have mechanical effects on biological systems.
Biochemical And Physiological Effects
Pentaerythritol tetravalerate has been shown to have various biochemical and physiological effects. In vitro studies have shown that Pentaerythritol tetravalerate can induce oxidative stress and alter mitochondrial function. Pentaerythritol tetravalerate has also been shown to increase blood flow and improve endothelial function in vivo. Additionally, Pentaerythritol tetravalerate has been shown to have anti-inflammatory effects.
Advantages And Limitations For Lab Experiments
Pentaerythritol tetravalerate has several advantages for use in lab experiments. It is highly sensitive to shock waves, making it a useful tool for studying the effects of explosive events on biological systems. Additionally, Pentaerythritol tetravalerate is a stable compound and can be stored for long periods of time. However, Pentaerythritol tetravalerate is highly explosive and requires careful handling and storage.
Future Directions
There are several future directions for Pentaerythritol tetravalerate research. One area of interest is the development of Pentaerythritol tetravalerate-based therapies for cardiovascular disease. Pentaerythritol tetravalerate has been shown to improve endothelial function and increase blood flow, making it a potential treatment for conditions such as angina and heart failure. Additionally, Pentaerythritol tetravalerate may have applications in the treatment of inflammatory conditions. Another area of interest is the development of Pentaerythritol tetravalerate-based explosives and propellants with improved properties. Pentaerythritol tetravalerate has a high energy density and low sensitivity, making it a promising candidate for use in military and industrial applications.
Conclusion:
In conclusion, Pentaerythritol tetravalerate is a nitrate ester compound that has been used in various scientific research applications. Pentaerythritol tetravalerate has a high explosive power and is commonly used in military and industrial applications. However, its unique properties have also made it useful in scientific research. Pentaerythritol tetravalerate exerts its effects through the release of nitric oxide upon detonation and has been shown to have various biochemical and physiological effects. Pentaerythritol tetravalerate has several advantages for use in lab experiments, but requires careful handling and storage. There are several future directions for Pentaerythritol tetravalerate research, including the development of Pentaerythritol tetravalerate-based therapies and explosives.
Synthesis Methods
Pentaerythritol tetravalerate can be synthesized through the reaction of pentaerythritol with nitric acid. The reaction is highly exothermic and requires careful control of temperature and pressure. The resulting product is a white crystalline powder that is highly explosive.
properties
CAS RN |
15834-04-5 |
|---|---|
Product Name |
Pentaerythritol tetravalerate |
Molecular Formula |
C25H44O8 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
[3-pentanoyloxy-2,2-bis(pentanoyloxymethyl)propyl] pentanoate |
InChI |
InChI=1S/C25H44O8/c1-5-9-13-21(26)30-17-25(18-31-22(27)14-10-6-2,19-32-23(28)15-11-7-3)20-33-24(29)16-12-8-4/h5-20H2,1-4H3 |
InChI Key |
ZQYCVIGMGPFQQS-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OCC(COC(=O)CCCC)(COC(=O)CCCC)COC(=O)CCCC |
Canonical SMILES |
CCCCC(=O)OCC(COC(=O)CCCC)(COC(=O)CCCC)COC(=O)CCCC |
Other CAS RN |
15834-04-5 |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



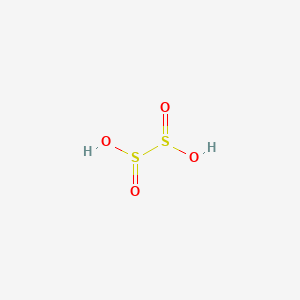
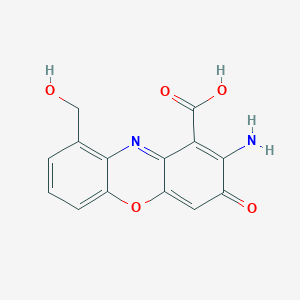
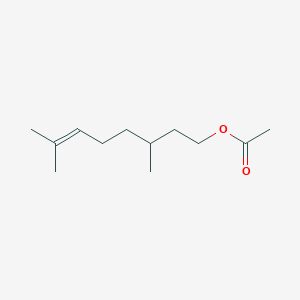
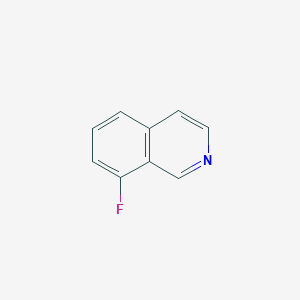
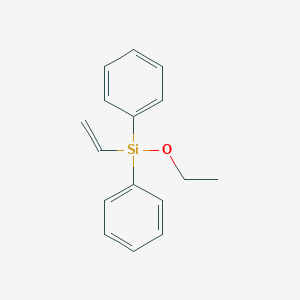
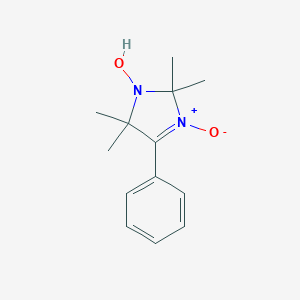
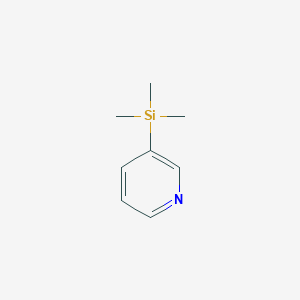
![4-Azatricyclo[3.3.2.0(2,8)]deca-6,9-dien-3-one](/img/structure/B92608.png)
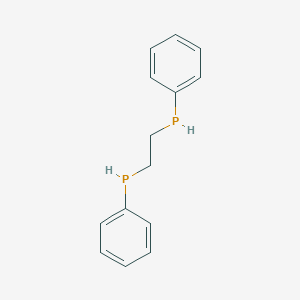
![4-[(4-Nitrophenyl)sulfonyl]morpholine](/img/structure/B92614.png)
